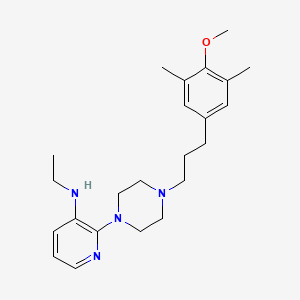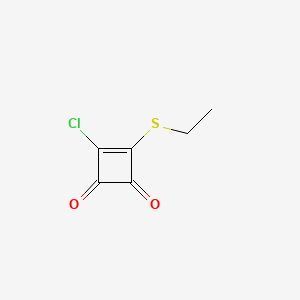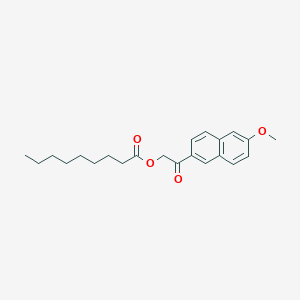
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- is a synthetic organic compound belonging to the oxazolone family. Oxazolones are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. This particular compound features a phenyl group and two phenylmethyl groups, which may influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of α-amino acids: This method involves the reaction of α-amino acids with acyl chlorides or anhydrides to form oxazolones.
Condensation reactions: Condensation of aldehydes or ketones with amino acids or their derivatives can also yield oxazolones.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- would depend on its specific interactions with molecular targets. Generally, oxazolones can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5(4H)-Oxazolone, 2-phenyl-4-methyl-: Similar structure but with a single methyl group.
5(4H)-Oxazolone, 2-phenyl-4,4-dimethyl-: Similar structure with two methyl groups.
Uniqueness
5(4H)-Oxazolone, 2-phenyl-4,4-bis(phenylmethyl)- is unique due to the presence of two phenylmethyl groups, which may confer distinct chemical properties and reactivity compared to other oxazolones.
Propriétés
Numéro CAS |
135906-34-2 |
|---|---|
Formule moléculaire |
C23H19NO2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4,4-dibenzyl-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H19NO2/c25-22-23(16-18-10-4-1-5-11-18,17-19-12-6-2-7-13-19)24-21(26-22)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Clé InChI |
OWFMOQDESWDIDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2(C(=O)OC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)


dimethylsilane](/img/structure/B14280037.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)


![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)


